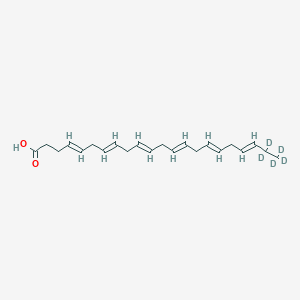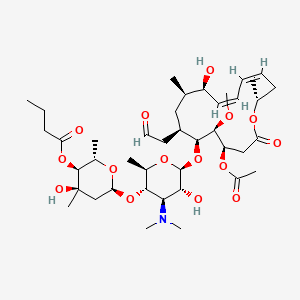
Glyceryl trinervonate
Overview
Description
Glyceryl trinervonate, also known as 1,2,3-tri(cis-15-tetracosenoyl)glycerol, is an ester formed from glycerol and nervonic acid. Nervonic acid is a monounsaturated fatty acid recognized for its long carbon chain characteristic. This compound is primarily notable in the field of biochemistry and materials science for its distinctive molecular architecture, which provides a basis for studying membrane dynamics and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl trinervonate is synthesized through the esterification of glycerol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of glycerol to nervonic acid. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Glyceryl trinervonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and nervonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the nervonic acid chains, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: this compound can participate in transesterification reactions with other alcohols, resulting in the exchange of ester groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often under mild conditions to prevent over-oxidation.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used, with the reaction carried out at elevated temperatures
Major Products:
Hydrolysis: Glycerol and nervonic acid.
Oxidation: Epoxides or hydroxylated derivatives of nervonic acid.
Transesterification: New esters formed with different alcohols.
Scientific Research Applications
Glyceryl trinervonate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism by which glyceryl trinervonate exerts its effects is primarily related to its incorporation into lipid bilayers. The long-chain nervonic acid moieties influence the packing and fluidity of the membranes, thereby affecting membrane stability and function. This can impact various cellular processes, including signal transduction, membrane fusion, and the activity of membrane-bound enzymes .
Comparison with Similar Compounds
Glyceryl trinitrate:
Glyceryl tripalmitate: A triglyceride formed from glycerol and palmitic acid, commonly found in natural fats and oils.
Glyceryl tristearate: Another triglyceride, formed from glycerol and stearic acid, used in food and cosmetic industries.
Uniqueness: Glyceryl trinervonate is unique due to the presence of nervonic acid, which imparts specific biophysical properties to the compound. Unlike other triglycerides, the long-chain monounsaturated fatty acid in this compound makes it particularly valuable for studying membrane dynamics and stability. Its applications in neurological health research further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUHTMAMVEYSR-WUOFIQDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ir[p-F(t-Bu)-ppy]3](/img/structure/B8205455.png)





![1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8205482.png)

![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)
![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)


